Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-
Description
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids
Properties
CAS No. |
5437-12-7 |
|---|---|
Molecular Formula |
C34H26N6O6S2 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
5-[(2-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H26N6O6S2/c35-29-17-13-21-5-1-3-7-27(21)33(29)39-37-25-15-11-23(31(19-25)47(41,42)43)9-10-24-12-16-26(20-32(24)48(44,45)46)38-40-34-28-8-4-2-6-22(28)14-18-30(34)36/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38? |
InChI Key |
ANGMGEOZQHWOBK-MQJWSLAISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,2’-((E)-1,2-ethenediyl)bis(benzenesulfonic acid) under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo groups, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, ionic interactions, and covalent bonding, with target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties but lacking the azo linkages.
Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the azo linkages and the extended aromatic system.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as an acid catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is unique due to its complex structure, which includes multiple functional groups (azo, sulfonic acid, and amino groups) and extended aromatic systems. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Biological Activity
Benzenesulfonic acid, specifically the compound known as 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-), is a complex azo dye with significant biological activity. This article explores its chemical properties, biological implications, and relevant case studies.
The compound is classified under the azo dye category and has the following characteristics:
- Molecular Formula : C34H26N6O6S2
- Molecular Weight : 634.73 g/mol
- CAS Number : 1325-65-1
- Water Solubility : 59.14 g/L at 20°C
- LogP : -2.067
The structure features a central ethylene bridge connecting two sulfonic acid groups with azo linkages to naphthyl amines, enhancing its solubility and reactivity in biological systems .
Antimicrobial Properties
Azo dyes like this compound have been studied for their antimicrobial activity. Research indicates that certain azo compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The effectiveness often varies depending on the substituents on the aromatic rings and the overall structure of the dye. For instance, studies have shown that derivatives of similar azo compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that various concentrations of azo dyes can affect cell viability. For example, a study found that exposure to concentrations of 500 mg/L resulted in reduced viability in human hepatocytes and neuronal cells, suggesting potential toxic effects at high doses . The IC50 values observed were approximately 368.2 mg/L for rat brain striatum primary neurons, indicating moderate cytotoxicity that warrants further investigation into long-term effects and mechanisms of action.
The biological activity of this compound is believed to involve oxidative stress pathways. Azo dyes can undergo reductive cleavage in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins. This interaction can result in genotoxic effects and cellular apoptosis .
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of various azo dyes, including benzenesulfonic acid derivatives, it was found that modifications to the naphthyl amine moiety significantly influenced antibacterial potency. The study reported a notable increase in efficacy against Staphylococcus aureus when specific substituents were present on the aromatic rings .
| Compound | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| Compound A | 15 mm |
| Compound B | 20 mm |
| Compound C | 25 mm |
Toxicological Assessment
A comprehensive toxicological assessment investigated the effects of this compound on liver and neuronal cells. The results indicated a dose-dependent increase in cytotoxicity, with significant alterations in cell morphology observed at higher concentrations. The study emphasized the need for careful evaluation of azo dyes' safety profiles before widespread application in industries such as textiles or food .
Q & A
Q. What are the recommended methodologies for synthesizing this benzenesulfonic acid derivative?
The synthesis typically involves sequential azo coupling and sulfonation reactions. Key steps include:
- Azo Coupling : Reacting 2-amino-1-naphthalene diazonium salts with a bis(ethenediyl)benzene scaffold under controlled pH (8–10) to ensure stereospecific (E)-configuration .
- Sulfonation : Introducing sulfonic acid groups via electrophilic substitution using fuming sulfuric acid, followed by neutralization with sodium hydroxide to form disodium salts .
- Purification : Column chromatography or recrystallization from ethanol-water mixtures to isolate the pure compound .
Q. What characterization techniques are critical for confirming the structure of this compound?
- UV-Vis Spectroscopy : Confirms π→π* transitions in the azo (λmax ~450–500 nm) and naphthalene groups (λmax ~300–350 nm) .
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), ethenediyl protons (δ 6.8–7.2 ppm, coupling constant J = 16 Hz for trans-configuration) .
- ¹³C NMR: Sulfonic acid carbons (δ 120–125 ppm), azo-linked carbons (δ 140–150 ppm) .
Q. What safety protocols are essential when handling this compound?
- Toxicology : Acute oral LD50 (rats) = 890 µL/kg; severe skin/eye irritation reported .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of sublimated solids.
- Waste Disposal : Neutralize with dilute NaOH before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers address instability of the azo group during experimental design?
- pH Control : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent acid-catalyzed degradation .
- Light Sensitivity : Store solutions in amber vials; use UV-filtered light sources during photophysical studies .
- Redox Stabilizers : Add 1 mM EDTA to chelate metal ions that promote redox decomposition .
Q. What strategies mitigate solubility challenges in aqueous and organic solvents?
- Counterion Exchange : Replace Na⁺ with tetrabutylammonium ions to enhance organic solvent solubility (e.g., DMSO, THF) .
- Co-solvent Systems : Use water:ethanol (1:1 v/v) or water:acetonitrile (3:1 v/v) for homogeneous mixing .
- Micellar Encapsulation : Incorporate surfactants like SDS (0.1% w/v) to improve aqueous dispersion .
Q. How can spectral data contradictions arising from substituent variations be resolved?
- Substituent Effects Table :
| Substituent (Position) | UV-Vis Shift (nm) | Solubility (g/L) | Source |
|---|---|---|---|
| -SO₃Na (5,5') | +20 | 12.5 (H₂O) | |
| -NO₂ (5,5') | -30 | 2.1 (H₂O) | |
| -OCH₃ (5,5') | +10 | 8.7 (EtOH) |
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic effects with spectral shifts .
Q. What computational modeling approaches predict the compound’s reactivity and electronic properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate HOMO-LUMO gaps (e.g., ~3.2 eV for π-conjugated systems) .
- MD Simulations : Model solvation dynamics in water-ethanol mixtures using GROMACS to assess aggregation tendencies .
- QSAR Studies : Relate substituent Hammett constants (σ) to redox potentials for catalytic applications .
Q. How can derivatives be rationally designed for targeted applications (e.g., sensors, catalysis)?
- Functional Group Engineering :
- Introduce -COOH groups for pH-responsive sensors .
- Replace -SO₃Na with -NH₂ for metal-ion coordination in catalysis .
- Structure-Activity Relationships :
- Electron-withdrawing groups (e.g., -NO₂) enhance oxidative stability but reduce fluorescence quantum yield .
- Bulky substituents (e.g., -C₆H₅) improve thermal stability (Tdec >250°C) .
Data Contradiction Analysis
Q. How should conflicting reports on photodegradation rates be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
